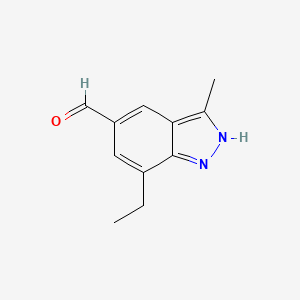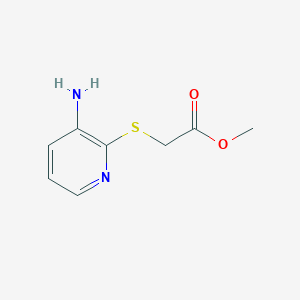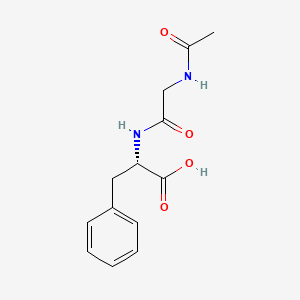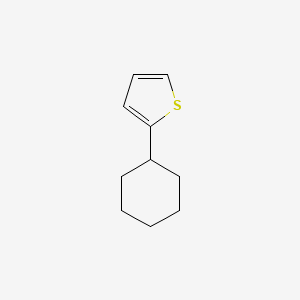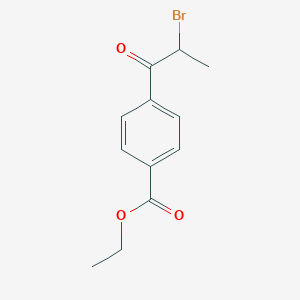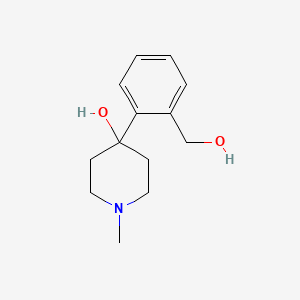
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a hydroxymethyl group and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(hydroxymethyl)benzaldehyde with 1-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(2-carboxyphenyl)-1-methylpiperidin-4-ol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the piperidine ring play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(Hydroxymethyl)phenyl)piperidine
- 1-Methyl-4-(2-(hydroxymethyl)phenyl)piperidine
Uniqueness
4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol is unique due to the presence of both a hydroxymethyl group and a phenyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
61600-09-7 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
4-[2-(hydroxymethyl)phenyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C13H19NO2/c1-14-8-6-13(16,7-9-14)12-5-3-2-4-11(12)10-15/h2-5,15-16H,6-10H2,1H3 |
Clé InChI |
LQNFAGZUHQSKFT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C2=CC=CC=C2CO)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-](/img/structure/B8648968.png)
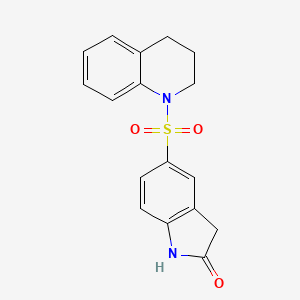
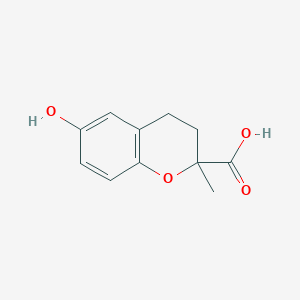
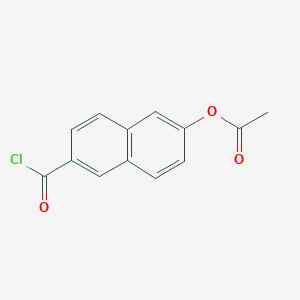
![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B8649006.png)


![Phosphonium, [[3-(methoxycarbonyl)phenyl]methyl]triphenyl-, bromide](/img/structure/B8649028.png)
